(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Description
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Properties
IUPAC Name |
[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-14-3-2-4-15(11-14)12-19-20(23)17-6-5-16(13-18(17)27-19)26-21(24)22-7-9-25-10-8-22/h2-6,11-13H,7-10H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMCBPWQTSRKNW-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is with a molecular weight of approximately 393.43 g/mol. Its structure includes a benzofuran moiety, which is known for various biological activities due to its ability to interact with multiple biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzofuran derivatives have been reported to possess antifungal and antibacterial activities. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.
Anticancer Activity
Research has shown that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain derivatives were effective against breast cancer cell lines by promoting apoptotic pathways and inhibiting cell migration and invasion.
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and metabolic disorders. For example, it has been shown to inhibit xanthine oxidase (XO), which plays a role in uric acid production and oxidative stress.
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects associated with benzofuran derivatives. These compounds may mitigate oxidative stress in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Summary of Biological Activities
Table 2: Structure Activity Relationship (SAR)
| Compound Variant | Biological Activity | Key Structural Features |
|---|---|---|
| (Z)-2-(3-methylbenzylidene)-3-oxo... | Anticancer | Presence of benzofuran ring |
| (Z)-2-(4-methoxybenzylidene)-3-oxo... | Antimicrobial | Substituted aromatic ring |
| (Z)-2-(3-chlorobenzylidene)-3-oxo... | Enzyme inhibition | Halogen substitution on the benzene |
Case Study 1: Anticancer Activity
In a recent study published in Cancer Letters, researchers evaluated the anticancer properties of various benzofuran derivatives on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of benzofuran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell migration and invasion
A study demonstrated its effectiveness against various cancer cell lines, showing promise as a potential therapeutic agent in oncology .
2. Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in disease pathways. For instance, it shows potential in inhibiting caspases, which play crucial roles in apoptosis and are often dysregulated in cancer . Additionally, its structural analogs have been explored for targeting bromodomain-containing proteins, further emphasizing its relevance in cancer treatment .
3. Anti-inflammatory and Antimicrobial Properties
Beyond its anticancer applications, this compound has demonstrated anti-inflammatory effects and antimicrobial activity. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and exhibit activity against various bacterial strains .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of apoptotic pathways through caspase activation.
Case Study 2: Enzyme Targeting
Another study focused on the compound's ability to inhibit specific enzymes implicated in inflammatory pathways. Through molecular docking studies, it was shown to bind effectively to the active site of target enzymes, suggesting potential for therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
